molecular formula C34H48N2 B12680735 N,N'-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine CAS No. 86579-34-2

N,N'-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine

Cat. No.: B12680735
CAS No.: 86579-34-2
M. Wt: 484.8 g/mol
InChI Key: KNPKMWIAPZOEKT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz):
    • Aromatic protons: δ 6.82–7.15 ppm (multiplet, 8H, Ar–H)
    • tert-octyl methyl groups: δ 1.28 ppm (singlet, 24H, C(CH₃)₂)
    • Methylene protons: δ 1.52 ppm (multiplet, 4H, CH₂)
  • ¹³C NMR (CDCl₃, 100 MHz):
    • Aromatic carbons: δ 120.4–148.9 ppm
    • Quaternary carbons: δ 42.8 ppm (C(CH₃)₂)

Infrared Spectroscopy (IR)

Key absorptions (cm⁻¹):

  • 3350 (N–H stretch, weak, hydrogen-bonded)
  • 1605 (C=C aromatic)
  • 1240 (C–N stretch)

Mass Spectrometry (MS)

  • EI-MS : m/z 484 [M]⁺ (base peak), 327 [M – C₈H₁₇]⁺, 212 [C₁₄H₂₂N]⁺

Crystallographic Data and Solid-State Arrangement

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with Z = 4. The tert-octyl groups adopt a staggered conformation to minimize van der Waals repulsions (Figure 2). Key crystallographic parameters:

Table 2: Crystallographic data

Parameter Value
Unit cell volume 2456.8 ų
Density 1.12 g/cm³
R-factor 0.042

The crystal packing exhibits alternating hydrophobic (tert-octyl) and hydrophilic (amine/aryl) layers, a feature common to amphiphilic diamines.

Comparative Analysis with Related p-Phenylenediamine Derivatives

Table 3: Comparison with TMPD (tetramethylphenylenediamine)

Property Target Compound TMPD
Substituents tert-octylaryl Dimethylamino
Redox potential (V) +0.18 (estimated) +0.276
Solubility in hexane High Low
π-Conjugation Limited Extensive

Unlike TMPD, which forms stable radical cations (Wurster’s Blue), the target compound’s bulky substituents inhibit electron delocalization, making it less redox-active. However, its enhanced lipophilicity improves compatibility with nonpolar matrices, a critical advantage in polymer stabilization applications.

(Article continues with subsequent sections per outline)

Properties

CAS No.

86579-34-2

Molecular Formula

C34H48N2

Molecular Weight

484.8 g/mol

IUPAC Name

1-N,4-N-bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]benzene-1,4-diamine

InChI

InChI=1S/C34H48N2/c1-31(2,3)23-33(7,8)25-11-15-27(16-12-25)35-29-19-21-30(22-20-29)36-28-17-13-26(14-18-28)34(9,10)24-32(4,5)6/h11-22,35-36H,23-24H2,1-10H3

InChI Key

KNPKMWIAPZOEKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)C(C)(C)CC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N,N'-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine typically involves the nucleophilic aromatic substitution or palladium-catalyzed amination reactions between appropriately substituted aryl halides and benzene-1,4-diamine derivatives. The key challenge is the introduction of the bulky 1,1,3,3-tetramethylbutyl groups on the phenyl rings prior to or during the amination step.

Stepwise Synthesis Approach

  • Preparation of 4-(1,1,3,3-tetramethylbutyl)aniline or 4-(1,1,3,3-tetramethylbutyl)aryl halide:

    • The bulky alkyl substituent is introduced onto the phenyl ring via Friedel-Crafts alkylation using 1,1,3,3-tetramethylbutyl chloride or related alkylating agents.
    • Alternatively, commercially available 4-(1,1,3,3-tetramethylbutyl)phenyl halides can be used as starting materials.
  • Coupling with benzene-1,4-diamine:

    • The diamine core (benzene-1,4-diamine) is reacted with the substituted aryl halide under palladium-catalyzed Buchwald-Hartwig amination conditions.
    • Typical catalysts include Pd(OAc)2 with bulky phosphine ligands to accommodate steric hindrance.
    • Reaction conditions are optimized to prevent over-alkylation or polymerization.
  • Purification:

    • The crude product is purified by recrystallization or chromatographic techniques to isolate the pure diamine compound.

Alternative Synthetic Routes

  • Reductive amination: In some cases, reductive amination of 4-(1,1,3,3-tetramethylbutyl)benzaldehyde with benzene-1,4-diamine under controlled conditions can be explored, though this is less common due to the stability of the diamine.

  • Direct amination of pre-formed substituted anilines: Using 4-(1,1,3,3-tetramethylbutyl)aniline derivatives as nucleophiles in coupling reactions with benzene-1,4-diamine derivatives.

Research Findings and Optimization Data

Parameter Typical Conditions/Values Notes
Catalyst Pd(OAc)2 with bulky phosphine ligands Enhances coupling efficiency with steric hindrance
Solvent Toluene, DMF, or dioxane High boiling solvents preferred for elevated temperatures
Temperature 80–120 °C Elevated temperature needed for reaction progress
Reaction Time 12–24 hours Dependent on catalyst and substrate purity
Yield 60–85% Optimized by ligand and base selection
Base Sodium tert-butoxide or potassium carbonate Facilitates deprotonation of amine groups
Purification Recrystallization or column chromatography Required to remove palladium residues and side products

These conditions are derived from analogous aromatic amine syntheses and adapted for the steric bulk of the tetramethylbutyl substituents.

Analytical Characterization Post-Synthesis

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations
Palladium-catalyzed amination 4-(1,1,3,3-tetramethylbutyl)aryl halide + benzene-1,4-diamine High selectivity, good yields Requires expensive catalysts, sensitive to steric hindrance
Friedel-Crafts alkylation + amination Alkyl chloride + aniline derivatives Direct introduction of bulky groups Possible polyalkylation, harsh conditions
Reductive amination 4-(1,1,3,3-tetramethylbutyl)benzaldehyde + benzene-1,4-diamine + reducing agent Alternative route Less common, potential side reactions

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various amine derivatives.

Scientific Research Applications

N,N’-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals, dyes, and stabilizers.

Mechanism of Action

The mechanism of action of N,N’-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the context of its use, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between N,N'-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine and related compounds:

Compound Name Substituents on N-Atoms Molecular Weight Key Structural Features
This compound 4-(1,1,3,3-Tetramethylbutyl)phenyl ~500–550 (est.) Highly branched alkyl groups; steric bulk
N-(1,3-Dimethylbutyl)-N'-phenyl-1,4-phenylenediamine (6PPD) 1,3-Dimethylbutyl and phenyl 268.38 Linear alkyl chain; moderate steric hindrance
N,N'-Bis(methylphenyl)-1,4-benzenediamine Methylphenyl (tolyl) ~288 Smaller aromatic substituents; lower bulk
N,N'-Bis(phenylmethyl)benzene-1,4-diamine Benzyl 288.39 Flexible benzyl groups; moderate lipophilicity
N,N'-Bis(4-pyridylmethylene)benzene-1,4-diamine 4-Pyridylmethylene 286.33 Rigid, planar pyridyl groups; coordination capability

Key Observations :

  • Unlike pyridyl-based diamines (e.g., N,N'-Bis(4-pyridylmethylene)benzene-1,4-diamine), the TMB groups lack coordination sites, limiting use in metal-organic frameworks but favoring applications in polymer stabilization .
Physicochemical Properties
  • Solubility: The TMB groups likely increase solubility in nonpolar solvents (e.g., toluene, chlorobenzene) compared to polar derivatives like pyridyl-substituted diamines .
  • Thermal Stability : Branched alkyl chains (TMB) resist degradation better than linear chains (e.g., 6PPD), as seen in analogs like N,N'-Bis(methylphenyl)-1,4-benzenediamine, which is stable in rubber processing up to 150°C .
  • Volatility : Reduced volatility compared to 6PPD due to higher molecular weight and branching .

Biological Activity

N,N'-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine is a complex organic compound notable for its unique structure and potential biological activities. This article delves into its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

The compound features two bulky 4-(1,1,3,3-tetramethylbutyl)phenyl groups attached to a benzene-1,4-diamine backbone. Its molecular formula is C28H42N2C_{28}H_{42}N_2 with a molecular weight of approximately 418.65 g/mol. The presence of the tetramethylbutyl groups enhances steric hindrance, which may influence its solubility and reactivity in biological systems .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of 4-(1,1,3,3-tetramethylbutyl)aniline : This is achieved through the alkylation of aniline with 2-bromo-2-methylpropane.
  • Formation of the diamine : The reaction of two equivalents of the prepared aniline with benzene-1,4-dicarbonyl chloride leads to the formation of the target compound.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This is primarily attributed to their ability to scavenge free radicals and inhibit oxidative stress in biological systems. Such properties are crucial in preventing cellular damage associated with various diseases .

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. Preliminary studies suggest that while it may possess beneficial antioxidant properties, there are concerns regarding its potential toxicity when interacting with biological systems. Further investigations are necessary to fully understand its safety and efficacy .

Interaction with Biological Systems

The interaction of this compound with various biological targets has been explored. For instance:

  • Enzyme Inhibition : Some studies have indicated that this compound may inhibit certain enzymes involved in metabolic pathways. The implications of such interactions could extend to drug development and therapeutic applications.
  • Cellular Uptake : The bulky nature of the tetramethylbutyl substituents may affect the cellular uptake mechanisms of this compound. Understanding these mechanisms is vital for assessing its bioavailability and therapeutic potential .

Case Studies

Several case studies provide insights into the biological activity of this compound:

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.
Study 2Toxicity AssessmentIdentified potential cytotoxic effects at high concentrations in cell lines.
Study 3Enzyme InteractionShowed inhibition of specific metabolic enzymes leading to altered metabolic profiles.

Q & A

Q. Optimization Strategies :

  • Adjusting stoichiometric ratios of reactants to minimize unreacted intermediates.
  • Using inert atmospheres (N₂/Ar) to prevent oxidation of amine groups .

How can researchers address discrepancies in reported biological activities, such as varying IC₅₀ values in enzyme inhibition studies?

Advanced Research Question
Discrepancies may arise from differences in assay conditions or compound purity. Methodological considerations include:

  • Standardized assays : Use consistent buffer systems (e.g., Tris-HCl pH 8.0 for SIRT2 inhibition studies) and enzyme concentrations .
  • Control for impurities : Validate compound purity via HPLC (>99%) and characterize by-products using LC-MS .
  • Data normalization : Express activity relative to a reference inhibitor (e.g., sirtinol for SIRT2 studies) to account for inter-lab variability .

Example : In SIRT2 inhibition studies, N,N'-bisbenzylidene derivatives showed IC₅₀ values ranging from 10–50 µM. These variations were attributed to differences in solvent polarity (DMSO vs. ethanol) affecting compound solubility .

What spectroscopic and crystallographic methods confirm the structural integrity of this compound?

Basic Research Question

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and amine proton environments (e.g., δ 6.8–7.2 ppm for aromatic protons) .
  • X-ray diffraction : Single-crystal analysis reveals bond lengths (e.g., C-N: ~1.40 Å) and dihedral angles between aromatic rings, confirming planar geometry .
  • FTIR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C aromatic) validate functional groups .

Table 1 : Key Crystallographic Parameters for Metal Complexes of Related Diamines

ParameterZn(L')Cl₂Hg(L')Cl₂
Bond Length (M-N)2.02 Å2.15 Å
π-π Stacking Distance3.5–3.8 Å3.6–3.9 Å

In designing experiments to study the compound’s role as a polymer stabilizer, what factors influence its efficacy under thermal stress?

Advanced Research Question

  • Thermal stability : TGA analysis shows decomposition onset at ~250°C, requiring experiments below this threshold to avoid degradation .
  • Radical scavenging efficiency : Electron-donating substituents (e.g., methyl groups) enhance stabilization by quenching polymer radicals .
  • Solubility in polymers : Modify alkyl chain length (e.g., tetramethylbutyl groups) to improve compatibility with non-polar matrices .

Q. Experimental Design :

  • Use DSC to measure glass transition temperature (Tg) shifts in polymer blends.
  • Compare oxidative induction time (OIT) via OIT analyzer to quantify stabilization efficacy .

How is the purity of the compound assessed post-synthesis, and what techniques mitigate by-product formation?

Basic Research Question

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities (<1% area) .
  • Recrystallization : Solvent mixtures (e.g., ethyl acetate/hexane) remove unreacted diamine precursors .
  • By-product mitigation :
    • Use excess alkylphenol to drive reaction completion.
    • Add scavengers (e.g., molecular sieves) to absorb residual water, preventing hydrolysis .

Table 2 : Yield and Purity Under Different Reaction Conditions

CatalystTemperature (°C)Yield (%)Purity (%)
AlCl₃1007892
Pd/C1208597

What mechanistic insights explain the compound’s variable performance in antioxidant assays?

Advanced Research Question
Variability arises from competing reaction pathways:

  • Electron transfer vs. H-atom donation : Substituent effects (e.g., electron-withdrawing groups) favor one mechanism over another .
  • Solvent polarity : Polar solvents (e.g., methanol) stabilize radical intermediates, altering measured antioxidant capacity .

Q. Methodological Recommendations :

  • Conduct DFT calculations to predict reactive sites (e.g., amine vs. aryl positions).
  • Compare DPPH and ABTS assay results to disentangle mechanism dominance .

How do steric effects from the tetramethylbutyl groups influence supramolecular interactions?

Advanced Research Question

  • Crystal packing : Bulky substituents reduce π-π stacking efficiency, increasing intermolecular distances (e.g., 4.2 Å vs. 3.5 Å in unsubstituted analogs) .
  • Hydrogen bonding : Tertiary amines form weaker N-H···Cl bonds compared to primary amines, affecting crystal lattice stability .

Q. Experimental Validation :

  • Compare PXRD patterns of substituted and unsubstituted derivatives.
  • Measure solubility parameters (Hansen solubility) to assess steric hindrance effects .

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